REACTION_CXSMILES
|
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].Cl([O-])(=O)(=O)=O.[K+:11].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>>[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[K+:11].[K+:11].[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The potassium sulphate can then be precipitated from the solution
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2].Cl([O-])(=O)(=O)=O.[K+:11].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13]>>[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[K+:11].[K+:11].[Cl:1]([OH:5])(=[O:4])(=[O:3])=[O:2] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The potassium sulphate can then be precipitated from the solution
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
whereas the filtrate, perchloric acid, could be re-used for the hydrolysis of cellulosic materials
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |